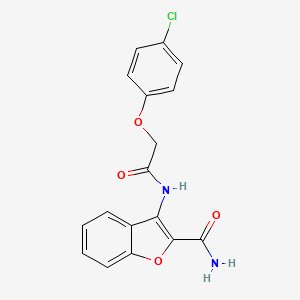

3-(2-(4-氯苯氧基)乙酰氨基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and a high yield .Molecular Structure Analysis

The molecular formula of 3-(2-(4-chlorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is C23H16ClN3O6, and its molecular weight is 465.8 g/mol.Chemical Reactions Analysis

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The chemical reactions involving benzofuran derivatives are complex and can involve various processes such as free radical cyclization cascades .科学研究应用

Cancer Research

This compound has been studied for its role in cancer cell physiology, particularly in colorectal cancer cells. It has been shown to inhibit TMEM206 mediated currents, which are not key mediators of acid-induced cell death in colorectal cancer cells .

Antibacterial Activities

Related compounds have been tested for antibacterial activities against various bacteria, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi and yeast strains . This suggests potential antibacterial applications for the compound .

Pharmacology

The compound has been identified as a small molecule inhibitor of TMEM206 (IC 50 = 9.55 µM), with limited inhibition at low pH conditions . This indicates its potential use in pharmacological research related to ion channel regulation.

Molecular Biology

In molecular biology, this compound could be used to mediate gene knockdown or as a template for identifying other potential inhibitors through ligand-based virtual screening (LBVS) .

Neurology

Although not directly mentioned for the specific compound, TMEM206 was reported to contribute to acid-induced cell death in neurons . Therefore, there might be neurological implications worth exploring.

Kidney and Cervical Epithelial Cells

Similar to its role in neurons, TMEM206’s contribution to acid-induced cell death in kidney and cervical epithelial cells has been reported , suggesting possible research applications in these areas.

作用机制

Target of Action

The primary target of 3-(2-(4-Chlorophenoxy)acetamido)benzofuran-2-carboxamide is TMEM206 , a transmembrane protein . TMEM206 is known to conduct chloride ions across plasma and vesicular membranes . It has been reported to contribute to acid-induced cell death in neurons, kidney, and cervical epithelial cells .

Mode of Action

3-(2-(4-Chlorophenoxy)acetamido)benzofuran-2-carboxamide, also referred to as CBA, acts as an inhibitor of TMEM206 . It inhibits TMEM206 mediated currents, particularly at low pH . The IC50 value of CBA for TMEM206 is 9.55 µM .

Biochemical Pathways

It is known that tmem206 is involved in the regulation of many physiological functions, such as cell volume, vesicular acidification, transepithelial transport, and cellular signaling . By inhibiting TMEM206, CBA may impact these processes.

Result of Action

CBA demonstrates effective and specific inhibition of TMEM206 . . Therefore, the molecular and cellular effects of CBA’s action may vary depending on the cell type and context.

Action Environment

The action, efficacy, and stability of CBA are influenced by environmental factors, particularly pH . . This suggests that the acidity of the environment in which CBA is administered could significantly impact its effectiveness.

属性

IUPAC Name |

3-[[2-(4-chlorophenoxy)acetyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4/c18-10-5-7-11(8-6-10)23-9-14(21)20-15-12-3-1-2-4-13(12)24-16(15)17(19)22/h1-8H,9H2,(H2,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDMGNISIKLZNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane](/img/structure/B2353852.png)

![Tert-butyl 4-[2-[[2-[(4-chlorophenyl)methylamino]-2-oxoacetyl]amino]ethyl]piperazine-1-carboxylate](/img/structure/B2353853.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenylmethoxyethanone](/img/structure/B2353856.png)

![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2353859.png)

![5-[(4-Methoxyanilino)methylene]-3-(4-phenoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2353867.png)

![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2353872.png)